Sub-10 nM Potency Defines T-3775440 Hydrochloride Against LSD1 vs. Clinical-Stage Inhibitors
T-3775440 hydrochloride inhibits LSD1 with an IC50 of 2.1 nM, which is approximately 7.6-fold more potent than GSK-LSD1 (IC50 = 16 nM) and approximately 9.5-fold more potent than ORY-1001 (iadademstat; IC50 <20 nM) in biochemical assays . This quantitative potency difference suggests that lower compound concentrations may achieve equivalent target engagement, a factor relevant for minimizing potential off-target effects at higher doses.
| Evidence Dimension | LSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.1 nM |
| Comparator Or Baseline | GSK-LSD1: 16 nM; ORY-1001 (iadademstat): <20 nM |
| Quantified Difference | ~7.6-fold more potent than GSK-LSD1; ~9.5-fold more potent than ORY-1001 |
| Conditions | Biochemical LSD1 enzyme inhibition assay |
Why This Matters
Higher potency can reduce the required drug concentration, potentially minimizing off-target liabilities and enabling lower dosing in preclinical models.
